1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine
Overview
Description
“1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine” is a synthetic compound with the CAS Number: 1096326-52-1 . It has a molecular weight of 230.23 . The compound is in liquid form and is stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI Code for “1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine” is 1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-6-5-8(15)7-16/h1-4,8H,5-7,15H2 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
“1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine” is a liquid at room temperature . It has a molecular weight of 230.23 .Scientific Research Applications
Asymmetric Synthesis
- Asymmetric Synthesis of Pyrrolidine Derivatives : A study by Zhi et al. (2016) developed an asymmetric synthesis of pyrrolidine derivatives with trifluoromethyl groups. This method features high yields and excellent stereoselectivities, offering a pathway to trifluoromethylated pyrrolidines with medical potential.
Chemical Reactivity and Structure
- Reactivity of Enamines : Research by Ham and Leeming (1969) explores the reactivity of enamines of 1-phenylindan-2-one, noting resistance to C-alkylation, potentially relevant for compounds like 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine.
Material Science Applications
- Fluorinated Polyimides : Chung, Tzu, and Hsiao (2006) synthesized novel fluorinated polyimides using a trifluoromethyl-substituted bis(ether amine) monomer, highlighting potential applications in material science (Chung, Tzu, & Hsiao, 2006).
Organic Chemistry and Catalysis
- Bronsted and Lewis Acid Catalysis : De Rosa et al. (2015) discussed the role of Bronsted acids, bases, and Lewis acid Sn(2+) on the regiochemistry of reactions involving trifluoromethyl-β-diketones, relevant to the study of 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine (De Rosa et al., 2015).
Synthesis and Characterization
Synthesis of Complexes : Amirnasr, Schenk, and Meghdadi (2002) synthesized complexes involving pyrrolidine and characterized them, providing insight into the synthesis and potential applications of related compounds (Amirnasr, Schenk, & Meghdadi, 2002).
Kinetic Studies in Organic Chemistry : Chamberlin and Crampton (1994) conducted kinetic studies of reactions with aliphatic amines like pyrrolidine, which could inform the understanding of compounds like 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine (Chamberlin & Crampton, 1994).
Potential Pharmacological Activity
Derivatives as Receptor Antagonists : Huang et al. (2005) identified derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine as potent melanin-concentrating hormone receptor-1 antagonists, suggesting possible pharmacological applications (Huang et al., 2005).
Synthesis of Anticancer Agents : Chavva et al. (2013) synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives starting from compounds like 1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine, demonstrating potential in anticancer applications (Chavva et al., 2013).
Safety And Hazards
properties
IUPAC Name |
1-[2-(trifluoromethyl)phenyl]pyrrolidin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-4-10(9)16-6-5-8(15)7-16/h1-4,8H,5-7,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMBAWPRMCHMCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)C2=CC=CC=C2C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(Trifluoromethyl)phenyl]pyrrolidin-3-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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